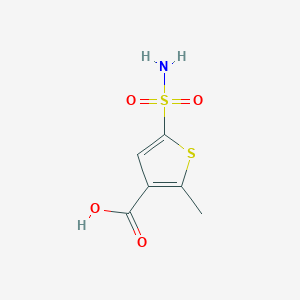

Methyl 2-(chlorosulfonyl)-3-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

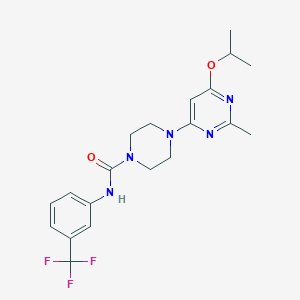

Genotoxic Impurity Detection

A significant application of related compounds is in the detection and quantification of genotoxic impurities. For example, in the pharmaceutical industry, it's crucial to identify and quantify potential genotoxic impurities in drug substances. A study developed and validated an HPLC method for detecting genotoxic impurities in lenalidomide, involving methyl 2-(chloromethyl)-3-nitrobenzoate and related compounds, demonstrating the importance of these substances in ensuring drug safety and compliance with regulatory standards (Gaddam et al., 2020).

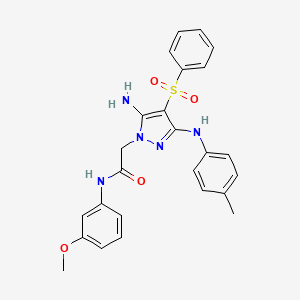

Synthesis of Chemical Compounds

The synthesis of chlorantraniliprole, a chemical used in pest control, starts with 3-methyl-2-nitrobenzoic acid, showing the utility of nitrobenzoic acid derivatives in synthesizing complex molecules (Yi-fen et al., 2010). Another example is the efficient synthesis of methyl 2-(chlorosulfonyl)benzoate, which is closely related to the chemical , showcasing innovative methods to reduce side reactions and increase yield in chemical manufacturing processes (Yu et al., 2016).

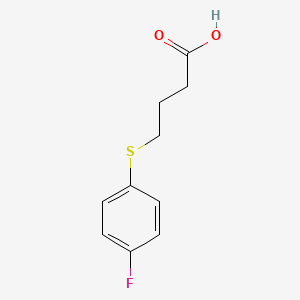

Environmental and Analytical Chemistry

In environmental and analytical chemistry, compounds similar to methyl 2-(chlorosulfonyl)-3-nitrobenzoate are studied for their behavior and effects. For instance, the analysis of fenitrothion hydrolysates to identify mutagen precursors in water supplies highlights the environmental impact of nitrobenzoic acid derivatives (Takanashi et al., 2012).

Chemical Synthesis Optimization

Optimizing the synthesis of anticancer drugs like lenalidomide involves studying the efficiency and environmental impact of using methyl 2-methyl-3-nitrobenzoate and related compounds. Such research contributes to developing greener and more sustainable pharmaceutical manufacturing processes (Ponomaryov et al., 2015).

Safety and Hazards

properties

IUPAC Name |

methyl 2-chlorosulfonyl-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO6S/c1-16-8(11)5-3-2-4-6(10(12)13)7(5)17(9,14)15/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGUGWIRAXBGLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2807332.png)

![8-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2807342.png)

![N~1~-(3-chloro-4-methoxyphenyl)-2-{[6-isopropyl-7-oxo-2-(1-pyrrolidinyl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2807343.png)